molecular formula C24H27N3O5 B2982462 2-({3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}carbonyl)benzoic acid CAS No. 1370587-31-7

2-({3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}carbonyl)benzoic acid

Cat. No.: B2982462
CAS No.: 1370587-31-7
M. Wt: 437.496
InChI Key: GKUXNYLCULEQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains a benzoic acid group, a nitro group, and two piperidine rings . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The presence of the nitro group and the piperidine rings could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of the functional groups .

Scientific Research Applications

Chemical Properties and Reactivity

Substituent Effects on Benzoic Acids and Nitrobenzenes : A study by Weringa and Janssen (2010) delves into the electron-releasing effects of substituents like pyrrolidino and piperidino on benzoic acids and nitrobenzenes. Their findings suggest that the piperidino group exerts a significant electron-releasing effect, impacting the acidity of benzoic acids and the reduction rates of nitrobenzenes. This study provides insights into the electronic influences of different groups on the chemical reactivity of compounds similar to "2-({3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}carbonyl)benzoic acid" Weringa & Janssen, 2010.

Molecular Interactions and Crystallography

Multi-component Crystals of 4-phenylpyridine : Research by Seaton et al. (2013) explores the interaction between 4-phenylpyridine and substituted benzoic acids, including 3-nitrobenzoic acid. This study provides valuable information on hydrogen bonding and proton transfer in the solid state, relevant for understanding the structural aspects and potential applications of "this compound" in crystal engineering and pharmaceutical formulation Seaton et al., 2013.

Hydrogen Bonding in Proton-transfer Compounds

A detailed study by Smith and Wermuth (2010) on hydrogen bonding in proton-transfer compounds involving nitro-substituted benzoic acids underscores the importance of such interactions in determining the molecular and crystal structure of these compounds. This research is directly relevant to understanding the molecular interactions and stability of "this compound" Smith & Wermuth, 2010.

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. The specific safety and hazards would depend on the properties of the compound .

Future Directions

Piperidines and their derivatives continue to be an area of interest in pharmaceutical research due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and studying their properties and potential applications.

Properties

IUPAC Name

2-[3-nitro-4-(4-piperidin-1-ylpiperidin-1-yl)benzoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c28-23(19-6-2-3-7-20(19)24(29)30)17-8-9-21(22(16-17)27(31)32)26-14-10-18(11-15-26)25-12-4-1-5-13-25/h2-3,6-9,16,18H,1,4-5,10-15H2,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUXNYLCULEQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.